molecular formula C17H24N2O2 B3225702 cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 1251007-24-5

cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B3225702
CAS No.: 1251007-24-5
M. Wt: 288.4
InChI Key: SJNARNJWCWYEMI-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolopyrroles, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired cis-isomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: The compound's unique properties make it useful in the development of advanced materials and chemical products. Its applications in the chemical industry include the synthesis of polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism by which cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

  • cis-tert-Butyl 3a-(methyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Uniqueness: cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate stands out due to its phenyl group, which imparts unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

tert-butyl (3aS,6aS)-3a-phenyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-14-9-18-11-17(14,12-19)13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNARNJWCWYEMI-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@@]2(C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Reactant of Route 3
cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Reactant of Route 4
cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Reactant of Route 5
cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Reactant of Route 6
cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

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